
S-Butyl 2-bromopropanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Butyl 2-bromopropanethioate: is an organic compound with the molecular formula C7H13BrOS . It contains a total of 23 atoms, including 13 hydrogen atoms, 7 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 1 bromine atom . This compound is characterized by its thioester functional group, which is an important feature in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2-bromopropanethioate typically involves the reaction of butyl thiol with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: S-Butyl 2-bromopropanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and other nucleophiles are commonly used in substitution reactions.
Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Elimination Products: Alkenes, such as propene, are the major products of elimination reactions.
Applications De Recherche Scientifique
S-Butyl 2-bromopropanethioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functional groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mécanisme D'action
The mechanism of action of S-Butyl 2-bromopropanethioate involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- n-Butyl 2-bromopropanethioate
- s-Butyl 2-bromopropanethioate
- t-Butyl 2-bromopropanethioate
- Isobutyl 2-bromopropanethioate
Comparison: this compound is unique due to its specific structural arrangement and the presence of the thioester functional group. Compared to its isomers, such as n-butyl, t-butyl, and isobutyl derivatives, this compound exhibits different reactivity and properties. The position of the substituents and the overall molecular structure influence its chemical behavior and applications .
Propriétés
Numéro CAS |
62943-32-2 |
|---|---|
Formule moléculaire |
C7H13BrOS |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
S-butyl 2-bromopropanethioate |
InChI |
InChI=1S/C7H13BrOS/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 |
Clé InChI |
VREUAUXTPGZGPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
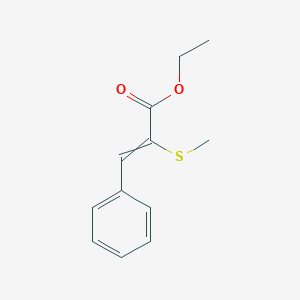
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
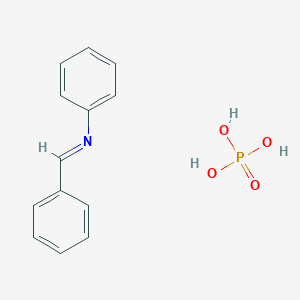
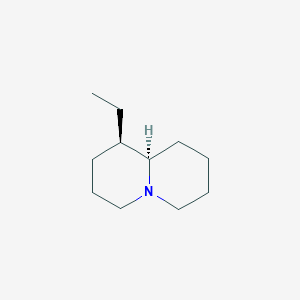
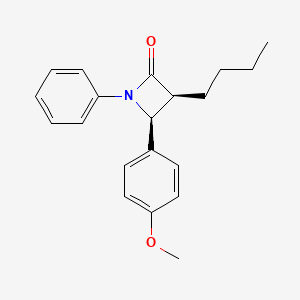
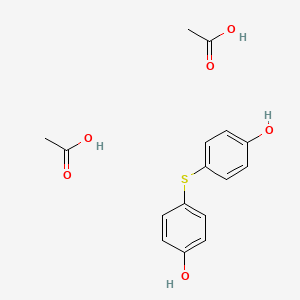

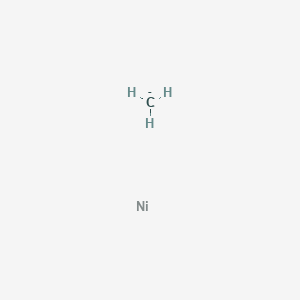
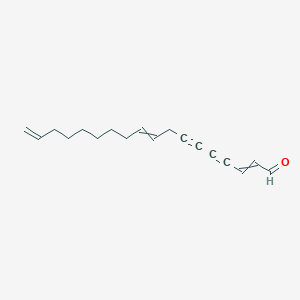
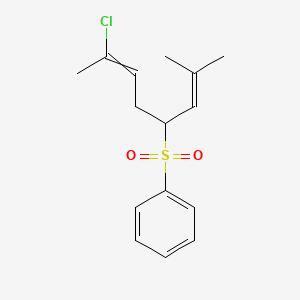
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

